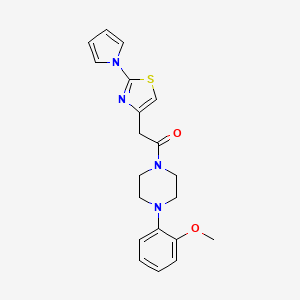
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its complex structure, which includes a pyrrole ring, thiazole moiety, and a piperazine group. The molecular formula is C18H20N4O with a molecular weight of approximately 318.38 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₄O |
| Molecular Weight | 318.38 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antitumor Activity
Research indicates that compounds containing thiazole and pyrrole moieties exhibit significant anticancer properties. For instance, derivatives of thiazoles have been reported to inhibit cell proliferation in various cancer cell lines. A study highlighted that thiazole-containing compounds showed cytotoxic effects against Jurkat and HT-29 cells with IC50 values less than that of standard chemotherapeutic agents like doxorubicin .
Anticonvulsant Activity
The structural analogs of the compound have demonstrated anticonvulsant properties in various models. For example, thiazole derivatives have been shown to exert protective effects in seizure models, suggesting that the incorporation of specific substituents can enhance this activity . The SAR studies indicate that electron-withdrawing groups on the phenyl ring significantly improve anticonvulsant efficacy.
Neuropharmacological Effects
The piperazine component is known for its neuropharmacological effects, particularly in modulating neurotransmitter systems. Compounds similar to this one have been studied for their potential in treating anxiety and depression by acting as serotonin receptor modulators .
Case Studies
Several studies have investigated the biological activity of compounds related to This compound :
- Antitumor Efficacy : A study assessed the impact of thiazole derivatives on cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways.
- Anticonvulsant Properties : In a controlled experiment, a related thiazole compound was tested in animal models for seizure activity, showing a dose-dependent reduction in seizure frequency and duration.
- Neuropharmacological Studies : Research involving piperazine analogs indicated improvements in behavioral tests for anxiety when administered to rodent models, suggesting potential therapeutic applications for mood disorders.
Propiedades
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-26-18-7-3-2-6-17(18)22-10-12-23(13-11-22)19(25)14-16-15-27-20(21-16)24-8-4-5-9-24/h2-9,15H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLHWHRIVWPSPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CSC(=N3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













